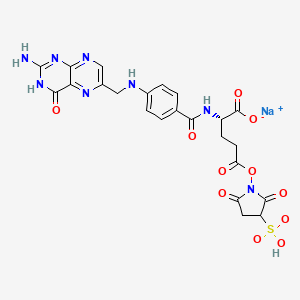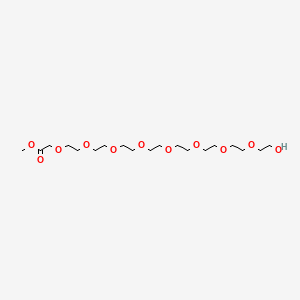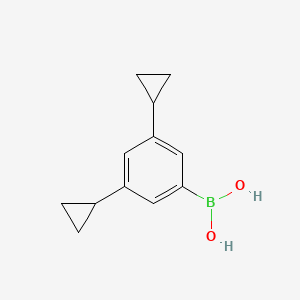
(3,5-Dicyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dicyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with two cyclopropyl groups at the 3 and 5 positions. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Dicyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale hydroboration reactions due to their efficiency and scalability. The use of borate esters as precursors is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dicyclopropylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: Phenolic derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3,5-Dicyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,5-Dicyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3,5-Dicyclopropylphenyl)boronic acid is unique due to the presence of cyclopropyl groups, which can influence its reactivity and steric properties. Compared to phenylboronic acid, the cyclopropyl groups can provide additional steric hindrance, potentially affecting the compound’s behavior in coupling reactions .
Propriétés
Formule moléculaire |
C12H15BO2 |
|---|---|
Poids moléculaire |
202.06 g/mol |
Nom IUPAC |
(3,5-dicyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C12H15BO2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,14-15H,1-4H2 |
Clé InChI |
LSKFBXLJRLUIPP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2CC2)C3CC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


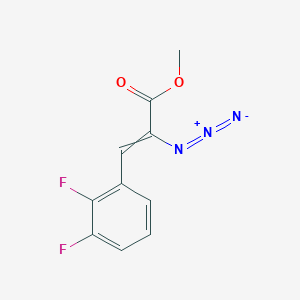
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)

![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
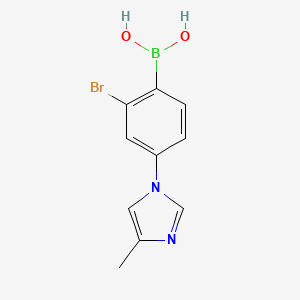
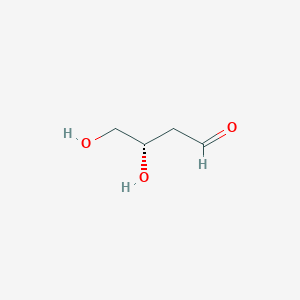
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)
![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
